molecular formula C14H10FNS B11823784 2-(Benzylsulfanyl)-5-fluorobenzonitrile

2-(Benzylsulfanyl)-5-fluorobenzonitrile

Cat. No.: B11823784
M. Wt: 243.30 g/mol
InChI Key: ZYHBQVDOHOMTRC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-fluorobenzonitrile is a substituted benzonitrile derivative featuring a benzylsulfanyl group (-S-CH₂C₆H₅) at position 2 and a fluorine atom at position 4. The benzylsulfanyl group provides a site for further functionalization, while the fluorine atom enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

2-benzylsulfanyl-5-fluorobenzonitrile

InChI

InChI=1S/C14H10FNS/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

ZYHBQVDOHOMTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the fluorine atom can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 2-(Benzylsulfanyl)-5-fluorobenzonitrile with analogous benzonitrile derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound C₁₄H₁₀FNS Benzylsulfanyl (2), F (5) 243.30 g/mol Pharmaceutical intermediate -
2-Fluoro-5-formylbenzonitrile C₈H₄FNO F (2), Formyl (5) 149.12 g/mol Aldehyde for nucleophilic addition
2-Fluoro-5-hydroxybenzonitrile C₇H₄FNO F (2), OH (5) 137.11 g/mol Conjugation via phenolic hydroxyl
2-Fluoro-5-(trifluoromethyl)benzonitrile C₈H₃F₄N F (2), CF₃ (5) 189.11 g/mol High electronegativity, stability
2-Fluoro-5-methylbenzonitrile C₈H₆FN F (2), CH₃ (5) 135.14 g/mol Electron-donating methyl group
5-Amino-2-fluorobenzonitrile C₇H₅FN₂ F (2), NH₂ (5) 133.13 g/mol Nucleophilic reactions
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile C₉H₆F₃NO₂S CF₃ (3), SO₂CH₃ (4) 249.21 g/mol Bioactivity in drug discovery

Electronic and Reactivity Differences

  • Electron-Withdrawing Groups (EWGs): Compounds with CF₃ (e.g., 2-Fluoro-5-(trifluoromethyl)benzonitrile) or SO₂CH₃ (e.g., 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile) exhibit enhanced electrophilicity at the nitrile group, facilitating nucleophilic attack. The benzylsulfanyl group in the target compound offers moderate electron-withdrawing effects compared to these groups .

Biological Activity

2-(Benzylsulfanyl)-5-fluorobenzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Basic Information

PropertyValue
CAS Number 1411071-15-2
Molecular Formula C13H9FNS
Molecular Weight 229.28 g/mol
Purity ≥95%

Structure

The compound features a benzene ring substituted with a fluorine atom, a sulfanyl group, and a nitrile group, contributing to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfanyl and nitrile groups allows for potential enzyme inhibition and receptor modulation, which may lead to therapeutic effects in various diseases.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural features have been tested against human lung cancer cell lines such as A549 and HCC827. These studies utilized MTS cytotoxicity assays to evaluate cell viability and proliferation.

Case Study: Antitumor Evaluation

In a comparative study, several derivatives were evaluated for their IC50 values against A549 cells:

CompoundIC50 (µM)
This compoundTBD
Compound A6.26 ± 0.33
Compound B20.46 ± 8.63

The results suggest that while some derivatives show promising antitumor effects, further optimization is needed for enhancing selectivity and reducing toxicity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.

Microbial Testing Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzylsulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Fluorination : The introduction of the fluorine atom can be accomplished via electrophilic fluorination methods.
  • Nitrilation : The final step involves converting suitable precursors into the nitrile form.

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